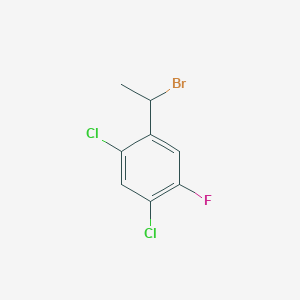

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene

Description

Historical Development and Research Evolution

The synthesis of halogenated benzene derivatives has evolved significantly since the mid-20th century, driven by the demand for bioactive intermediates. 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene emerged from advancements in regioselective halogenation techniques. Early methods, such as those described in the Tosoh Corporation patent (EP0171265B1), utilized zeolite catalysts to achieve para-substitution in benzene derivatives. These foundational approaches enabled the controlled introduction of multiple halogens, a prerequisite for synthesizing compounds like this compound.

A pivotal development was the refinement of diazotization and Sandmeyer reactions, as demonstrated in the synthesis of 3,5-dichloro-4-fluorobromobenzene. By adapting these protocols, researchers achieved an 83.1% yield for a structurally analogous compound, highlighting the scalability of halogenation strategies for complex aromatics. The incorporation of a bromoethyl group further required innovations in alkylation, where copper(I) chloride and tert-butoxide-mediated substitutions proved effective.

Properties

IUPAC Name |

1-(1-bromoethyl)-2,4-dichloro-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2F/c1-4(9)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXHQUZROWTLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene typically involves the bromination of 2,4-dichloro-5-fluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution on the ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) are used to generate electrophiles that react with the benzene ring.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products such as 1-(1-Hydroxyethyl)-2,4-dichloro-5-fluorobenzene or 1-(1-Cyanoethyl)-2,4-dichloro-5-fluorobenzene.

Electrophilic Aromatic Substitution: Products with additional substituents on the benzene ring, depending on the electrophile used.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the most significant applications of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is as an intermediate in the synthesis of antibacterial agents. The compound can be transformed into 2,4-dichloro-5-fluorobenzoic acid, which serves as a precursor for quinolonecarboxylic acid derivatives. These derivatives are known for their antibacterial properties and are widely used in treating bacterial infections.

Case Study: Synthesis Pathway

- Starting Material: this compound

- Intermediate: 2,4-Dichloro-5-fluorobenzoic acid

- Final Product: Quinolonecarboxylic acid derivatives

The transformation involves acylation followed by oxidation, yielding high-purity products suitable for pharmaceutical applications .

Development of Agrochemicals

The compound also finds utility in the agrochemical sector, particularly in the synthesis of herbicides and pesticides. Its chlorinated and fluorinated structure enhances biological activity against various pests and weeds.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Activity Level |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Herbicide | High |

| Fluoroquinolone derivatives | Pesticide | Moderate |

These derivatives are essential for developing effective crop protection agents that minimize environmental impact while maximizing agricultural yield.

Material Science

In material science, this compound serves as a building block for creating polymers with enhanced thermal stability and chemical resistance. The incorporation of halogenated compounds into polymer matrices improves their flame retardant properties.

Case Study: Polymer Development

- Polymer Type: Polymeric materials with enhanced thermal stability

- Application: Flame retardants in construction materials

Research indicates that polymers synthesized using this compound exhibit superior performance under high-temperature conditions compared to non-halogenated alternatives.

Research on Biological Effects

Recent studies have explored the biological effects of halogenated compounds similar to this compound. These studies focus on understanding the toxicity and environmental impact of such compounds.

Findings from Recent Research:

- Toxicity Levels: Vary significantly based on structural modifications.

- Environmental Impact: Studies indicate potential bioaccumulation in aquatic systems.

These findings are crucial for regulatory assessments and developing safer chemical alternatives.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares key structural and electronic features of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene with its analogs:

Key Observations :

Reactivity and Stability

- Oxidation: Bromoethyl-substituted compounds, such as 1-(1-bromoethyl)-4-fluorobenzene, are readily oxidized to ketones (e.g., 4-fluoroacetophenone) using sodium nitrate in ionic liquids, suggesting analogous pathways for the target compound .

- Nucleophilic Substitution : The bromoethyl group in the target compound may undergo faster SN2 reactions compared to aryl bromides due to the primary alkyl bromide configuration, as seen in adamantane derivatives like (3R,5R,7R)-1-(1-bromoethyl)adamantane (92% yield in bromination) .

Spectroscopic Data

- 1H NMR : For 2-(1-bromoethyl)-5-chloropyridine (a heterocyclic analog), signals at δ 4.95 (q, J = 6.8 Hz, 1H) and δ 1.97 (d, J = 6.9 Hz, 3H) correspond to the bromoethyl group . Similar splitting patterns are expected for the target compound’s ethyl chain.

- Mass Spectrometry : High-resolution mass spectra of halogenated benzenes typically show prominent isotopic clusters due to bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) .

Environmental and Handling Considerations

- Toxicity: Polyhalogenated aromatics are generally persistent environmental pollutants.

- Synthesis Safety : Bromination reactions often require hazardous reagents (e.g., NBS, CCl₄), necessitating strict safety protocols .

Biological Activity

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article discusses its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes halogen substituents that significantly influence its reactivity and interaction with biological targets. The presence of bromine and fluorine atoms enhances the compound's ability to form stable complexes with enzymes and receptors, which is critical for its biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and cellular receptors. The halogen atoms can participate in halogen bonding, which may stabilize interactions with biomolecules. This reactivity allows the compound to either inhibit or activate various cellular pathways, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits potential biological activities including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound has been investigated for its effects on specific enzymes. For example, the inhibition of Trypanosoma brucei methionyl-tRNA synthetase has been noted in related compounds, suggesting a potential pathway for further exploration .

- Cytotoxicity : Preliminary studies indicate that certain analogs may exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications to the benzene ring can enhance or reduce potency against various cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Antimicrobial Screening : A series of chlorinated benzene derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing varying degrees of inhibition. Compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .

- Cancer Cell Line Testing : In vitro studies on several cancer cell lines (e.g., HCT-116 and MCF-7) demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic potential .

- Enzyme Interaction Studies : Research on enzyme inhibition highlighted that structural modifications could lead to improved binding affinity and selectivity towards specific targets, such as methionyl-tRNA synthetase in Trypanosoma brucei .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-bromoethyl)-2,4-dichloro-5-fluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, bromination of 1-(1-chloroethyl)-2,4-dichloro-5-fluorobenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) or acetonitrile under controlled temperatures (0–25°C) . Catalysts such as Fe or AlBr₃ may enhance regioselectivity. Optimization of stoichiometry (e.g., excess Br₂ for complete substitution) and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating high-purity product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify substituent positions. For instance, the bromoethyl group’s CH₂Br protons appear as a quartet (~δ 3.5–4.0 ppm) coupled with adjacent CH₃, while aromatic protons split based on adjacent halogens .

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming steric effects from the bulky bromoethyl group and halogen positioning .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to its volatility and potential respiratory irritancy .

- Store in amber glass containers at 2–8°C to prevent light-induced decomposition. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the bromoethyl substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromoethyl group acts as a directing group, favoring electrophilic substitution at the para position relative to fluorine due to its electron-withdrawing effect. Steric hindrance from the ethyl chain may suppress reactivity at ortho positions. Comparative studies with analogs (e.g., 1-(2-bromoethyl)-4-fluorobenzene) show reduced coupling efficiency with bulky catalysts like Pd(PPh₃)₄, suggesting steric limitations .

Q. What strategies resolve contradictions in reported reactivity data for halogenated analogs of this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., conflicting yields in nucleophilic aromatic substitution) may arise from solvent polarity or trace moisture. Systematic studies using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and controlled anhydrous conditions (molecular sieves) can isolate variables. HPLC-MS analysis of reaction mixtures identifies byproducts (e.g., dehalogenated species) .

Q. How can this compound serve as an intermediate in multi-step syntheses of bioactive molecules?

- Methodological Answer : The bromoethyl group is a versatile leaving group for nucleophilic substitution. For example:

- Step 1 : React with NaN₃ to form an azidoethyl intermediate.

- Step 2 : Reduce to an amine using LiAlH₄ for subsequent peptide coupling.

- Step 3 : Functionalize the aromatic ring via Pd-catalyzed C–H activation for drug candidates targeting kinase inhibition .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the C–Br bond. Results correlate with experimental degradation studies (HPLC monitoring at 40–60°C), showing accelerated breakdown in acidic media (pH < 3) due to proton-assisted cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.